molecular formula C159H267N49O43 B1495354 H-D-Phe-His-Leu-Leu-Arg-Glu-Val-Leu-Glu-Nle-Ala-Arg-Ala-Glu-Gln-Leu-Ala-Gln-Gln-Ala-His-Ser-Asn-Arg-Lys-aMeLeu-Nle-Glu-Ile-Ile-NH2 CAS No. 150646-45-0

H-D-Phe-His-Leu-Leu-Arg-Glu-Val-Leu-Glu-Nle-Ala-Arg-Ala-Glu-Gln-Leu-Ala-Gln-Gln-Ala-His-Ser-Asn-Arg-Lys-aMeLeu-Nle-Glu-Ile-Ile-NH2

Cat. No. B1495354
CAS RN: 150646-45-0
M. Wt: 3553.1 g/mol
InChI Key: ZRVJFWQRMVCTQT-YWHUVQRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a peptide is determined by the sequence of its amino acids and the configuration of its peptide bonds. Tools like PepDraw can be used to visualize the primary structure of peptides, but without more specific information, it’s difficult to provide a detailed molecular structure analysis.


Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide depend on its amino acid sequence. Properties like solubility, melting point, and density can be predicted based on the peptide’s composition , but without more specific information, it’s difficult to provide a detailed analysis.

properties

IUPAC Name

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2,4-dimethyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C159H267N49O43/c1-24-28-40-94(187-140(236)104(50-57-120(216)217)195-146(242)110(67-81(11)12)202-153(249)123(83(15)16)205-142(238)105(51-58-121(218)219)193-136(232)97(45-37-63-177-158(171)172)188-145(241)108(65-79(7)8)199-147(243)109(66-80(9)10)200-148(244)112(70-92-74-174-77-179-92)197-131(227)93(161)68-90-38-31-30-32-39-90)132(228)180-86(19)127(223)184-95(43-35-61-175-156(167)168)133(229)181-87(20)128(224)186-103(49-56-119(214)215)139(235)192-102(48-55-117(164)212)141(237)198-107(64-78(5)6)144(240)183-88(21)129(225)185-101(47-54-116(163)211)138(234)191-100(46-53-115(162)210)134(230)182-89(22)130(226)196-111(69-91-73-173-76-178-91)149(245)203-114(75-209)151(247)201-113(71-118(165)213)150(246)189-96(44-36-62-176-157(169)170)135(231)190-99(42-33-34-60-160)152(248)208-159(23,72-82(13)14)155(251)204-98(41-29-25-2)137(233)194-106(52-59-122(220)221)143(239)207-125(85(18)27-4)154(250)206-124(126(166)222)84(17)26-3/h30-32,38-39,73-74,76-89,93-114,123-125,209H,24-29,33-37,40-72,75,160-161H2,1-23H3,(H2,162,210)(H2,163,211)(H2,164,212)(H2,165,213)(H2,166,222)(H,173,178)(H,174,179)(H,180,228)(H,181,229)(H,182,230)(H,183,240)(H,184,223)(H,185,225)(H,186,224)(H,187,236)(H,188,241)(H,189,246)(H,190,231)(H,191,234)(H,192,235)(H,193,232)(H,194,233)(H,195,242)(H,196,226)(H,197,227)(H,198,237)(H,199,243)(H,200,244)(H,201,247)(H,202,249)(H,203,245)(H,204,251)(H,205,238)(H,206,250)(H,207,239)(H,208,248)(H,214,215)(H,216,217)(H,218,219)(H,220,221)(H4,167,168,175)(H4,169,170,176)(H4,171,172,177)/t84-,85-,86-,87-,88-,89-,93+,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,123-,124-,125-,159-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVJFWQRMVCTQT-YWHUVQRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C)(CC(C)C)C(=O)NC(CCCC)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(C(C)CC)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@](C)(CC(C)C)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@@H](CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C159H267N49O43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3553.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-D-Phe-His-Leu-Leu-Arg-Glu-Val-Leu-Glu-Nle-Ala-Arg-Ala-Glu-Gln-Leu-Ala-Gln-Gln-Ala-His-Ser-Asn-Arg-Lys-aMeLeu-Nle-Glu-Ile-Ile-NH2

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